Methanesulfonamide, N-[3-methoxy-4-[(5-methyl-3-nitro-9-acridinyl)amino]phenyl]-, monohydrochloride
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Overview
Description
Methanesulfonamide, N-[3-methoxy-4-[(5-methyl-3-nitro-9-acridinyl)amino]phenyl]-, monohydrochloride is a complex organic compound with the molecular formula C22H21ClN4O5S . This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-[3-methoxy-4-[(5-methyl-3-nitro-9-acridinyl)amino]phenyl]-, monohydrochloride typically involves the reaction of methanesulfonyl chloride with appropriate amines under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-[3-methoxy-4-[(5-methyl-3-nitro-9-acridinyl)amino]phenyl]-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Methanesulfonamide, N-[3-methoxy-4-[(5-methyl-3-nitro-9-acridinyl)amino]phenyl]-, monohydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-[3-methoxy-4-[(5-methyl-3-nitro-9-acridinyl)amino]phenyl]-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler compound with similar functional groups but lacking the complex acridinyl structure.
N-Phenylmethanesulfonamide: Another related compound with a phenyl group instead of the acridinyl group.
Uniqueness
Methanesulfonamide, N-[3-methoxy-4-[(5-methyl-3-nitro-9-acridinyl)amino]phenyl]-, monohydrochloride is unique due to its specific acridinyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
59987-97-2 |
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Molecular Formula |
C22H21ClN4O5S |
Molecular Weight |
488.9 g/mol |
IUPAC Name |
N-[3-methoxy-4-[(5-methyl-3-nitroacridin-9-yl)amino]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C22H20N4O5S.ClH/c1-13-5-4-6-17-21(13)24-19-12-15(26(27)28)8-9-16(19)22(17)23-18-10-7-14(11-20(18)31-2)25-32(3,29)30;/h4-12,25H,1-3H3,(H,23,24);1H |
InChI Key |
KHPAANXZKKTBNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])NC4=C(C=C(C=C4)NS(=O)(=O)C)OC.Cl |
Origin of Product |
United States |
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